molecular formula C18H24N2O7S B2559270 Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate CAS No. 899980-24-6

Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2559270
CAS No.: 899980-24-6
M. Wt: 412.46
InChI Key: XDDZKJRDCLXIJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The 3D structure of related compounds can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit can be quite complex. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involves a reaction with NaHSe .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate and its derivatives have been synthesized through innovative approaches, showcasing their significance in medicinal chemistry. For instance, Microwave-assisted Synthesis of new sulfonyl hydrazones featuring piperidine rings highlights the compound's role in generating structures with potential antioxidant and anticholinesterase activities. This study emphasizes the compound's versatility in creating biologically active molecules through efficient synthetic pathways (Karaman et al., 2016).

Anticancer Potential

The Anticancer Activity of propanamide derivatives bearing the piperidine moiety has been investigated, revealing the compound's utility in developing anticancer agents. By synthesizing ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate derivatives and evaluating their anticancer efficacy, researchers have identified promising candidates for further study in cancer therapy (Rehman et al., 2018).

Biological Activities and Pharmacological Evaluation

Extensive research has been conducted to explore the Biological Activities of this compound derivatives. For example, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives demonstrate the compound's potential in antimicrobial applications, highlighting its role in addressing bacterial and fungal infections (Shafi et al., 2021).

Molecular Modeling and Drug Design

Molecular Modeling and Pharmacological Evaluation of substituted piperazine-ethyl-amide derivatives have shown that ethyl and hexyl compounds maintain a high affinity for 5-HT(1A) receptors, suggesting their potential as agonists in treating neurological disorders. This work underscores the importance of molecular design in developing new therapeutic agents (Dilly et al., 2011).

Future Directions

The future directions for research on compounds incorporating the benzo[d][1,3]dioxole subunit could involve further exploration of their potential applications in various fields. For instance, organoselenium compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further optimization of these compounds could lead to more active analogs and a comprehensive understanding of their structure–activity relationships .

Properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7S/c1-2-25-18(22)14-4-3-8-20(11-14)28(23,24)9-7-19-17(21)13-5-6-15-16(10-13)27-12-26-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDZKJRDCLXIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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